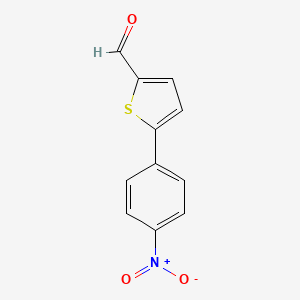![molecular formula C15H14BrNO3S B2624408 N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide CAS No. 301683-51-2](/img/structure/B2624408.png)
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide, commonly known as BHMS, is a chemical compound that has been widely studied for its potential use in scientific research. BHMS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-phenylethanesulfonamide in the presence of a base to form the desired product.
Starting Materials
5-bromo-2-hydroxybenzaldehyde, 2-phenylethanesulfonamide, Base (e.g. sodium hydroxide)
Reaction
Dissolve 5-bromo-2-hydroxybenzaldehyde and 2-phenylethanesulfonamide in a suitable solvent (e.g. ethanol), Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the precipitated product, Wash the product with a suitable solvent (e.g. ethanol) and dry under vacuum, Recrystallize the product from a suitable solvent (e.g. ethanol) to obtain pure N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
Wirkmechanismus
BHMS has been found to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, BHMS can prevent the growth and division of cancer cells, making it a potential treatment for cancer.
Biochemische Und Physiologische Effekte
BHMS has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. BHMS has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
BHMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a variety of potential applications in scientific research, making it a useful compound for researchers to study. However, there are also some limitations to using BHMS in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on BHMS. One potential application is in the development of new cancer treatments. BHMS has been shown to have anticancer properties, and further research could lead to the development of new drugs that target cancer cells. Additionally, BHMS could be studied for its potential use in the treatment of other diseases, such as fungal and bacterial infections. Further research could also focus on understanding the mechanism of action of BHMS and identifying other compounds that work in a similar way.
Wissenschaftliche Forschungsanwendungen
BHMS has been studied extensively for its potential use in scientific research. It has been found to have a variety of applications in the fields of medicinal chemistry, pharmacology, and biochemistry. BHMS has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising compound for the development of new drugs.
Eigenschaften
IUPAC Name |
(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c16-14-6-7-15(18)13(10-14)11-17-21(19,20)9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYLTJMRHAGGT-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

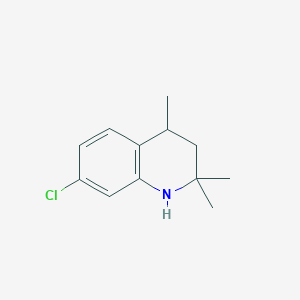
![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)
![2-ethylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2624328.png)
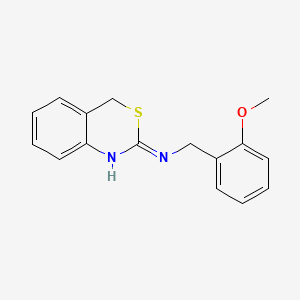
![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
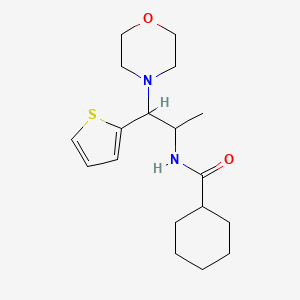
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)
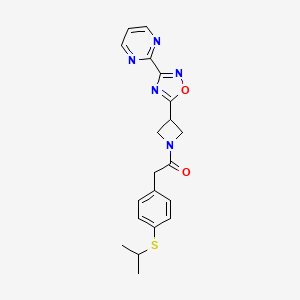
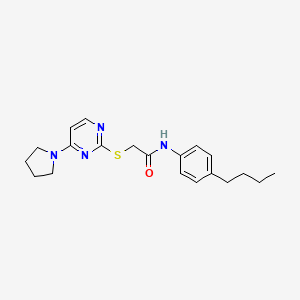
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
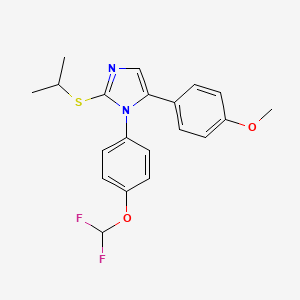
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)
